6-Desamino-6-Chlor-Etravirin

Übersicht

Beschreibung

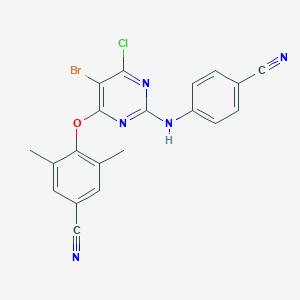

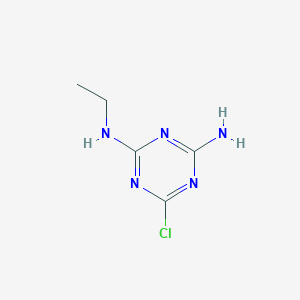

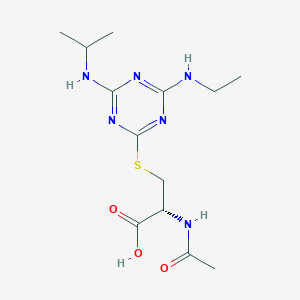

6-Desamino 6-Chloro Etravirine is a chemical compound with the molecular formula C20H13BrClN5O and a molecular weight of 454.71 g/mol . It is an intermediate in the production of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

6-Desamino 6-Chloro Etravirine is a derivative of Etravirine, which is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . The primary target of this compound is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

6-Desamino 6-Chloro Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This inhibition prevents the replication of the virus, thereby reducing the viral load in the body.

Biochemical Pathways

The compound’s action primarily affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, it prevents the transcription of viral RNA into DNA, a crucial step in the viral replication process . This disruption in the replication pathway leads to a decrease in the production of new virus particles.

Pharmacokinetics

Etravirine, the parent compound of 6-Desamino 6-Chloro Etravirine, has a pharmacokinetic profile that supports twice-daily dosing . It exhibits the potential for bi-directional drug-drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of the reverse transcriptase enzyme, which leads to a decrease in the production of new virus particles . At the cellular level, this results in a reduction of the viral load within the infected cells and overall in the body.

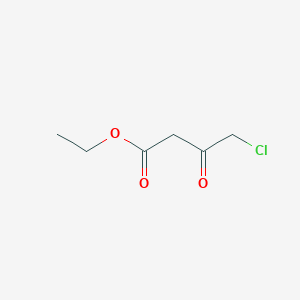

Vorbereitungsmethoden

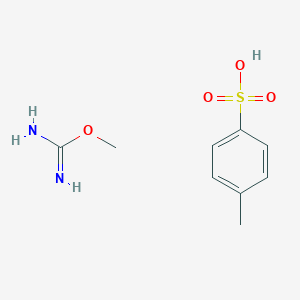

The synthesis of 6-Desamino 6-Chloro Etravirine involves several steps, starting from 4-hydroxy-3,5-dimethyl-benzenecarbonitrile and benzonitrile, 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino] . The synthetic routes can be divided into two main methods:

Method 1: Utilizes halogenated pyridines as starting materials.

Method 2: Uses 4-guanidinobenzonitrile as the starting material or intermediate.

Industrial production methods often employ microwave-promoted amination to enhance efficiency, reducing reaction times from 12 hours to 15 minutes and improving overall yields .

Analyse Chemischer Reaktionen

6-Desamino 6-Chloro Etravirine undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include halogenated pyridines and guanidinobenzonitrile.

Oxidation and Reduction Reactions: These reactions are less common but can be facilitated under specific conditions.

Major Products: The primary product is Etravirine, formed through a series of substitution and amination reactions.

Vergleich Mit ähnlichen Verbindungen

6-Desamino 6-Chloro Etravirine is unique due to its specific structure and function as an intermediate in the synthesis of Etravirine. Similar compounds include:

Etravirine: The final product in the synthesis pathway, used as an antiviral drug.

Other Non-Nucleoside Reverse Transcriptase Inhibitors: Such as Efavirenz and Nevirapine, which also target the reverse transcriptase enzyme but differ in their chemical structure and resistance profiles.

Eigenschaften

IUPAC Name |

4-[5-bromo-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHQRYHASBLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471895 | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269055-76-7 | |

| Record name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)